molecular formula C16H11N3O3 B11934694 N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide

N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide

Cat. No.: B11934694
M. Wt: 293.28 g/mol
InChI Key: DAVIKTBRCQWOGT-NVMNQCDNSA-N
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Description

N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromone moiety linked to a pyridine carboxamide through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide typically involves the condensation of 4-oxochromene-3-carbaldehyde with pyridine-3-carboxamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-oxochromene-3-carbaldehyde and pyridine-3-carboxamide.

    Catalyst: Commonly used catalysts include acidic or basic catalysts.

    Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 70-100°C) to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A pyridinecarboxamide with similar structural features but different biological activities.

    Pyridine-3-carboxamide: The parent compound with simpler structure and different reactivity.

    Chromone Derivatives: Compounds with the chromone moiety but different substituents, leading to varied properties.

Uniqueness

N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide is unique due to its combination of the chromone and pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

IUPAC Name

N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9-

InChI Key

DAVIKTBRCQWOGT-NVMNQCDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N\NC(=O)C3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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